(Diacetoxyiodo)benzene

Catalog No.
S606599
CAS No.
3240-34-4
M.F
C10H11IO4
M. Wt
322.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Diacetoxyiodo)benzene

CAS Number

3240-34-4

Product Name

(Diacetoxyiodo)benzene

IUPAC Name

[acetyloxy(phenyl)-λ3-iodanyl] acetate

Molecular Formula

C10H11IO4

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZBIKORITPGTTGI-UHFFFAOYSA-N

SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

Synonyms

(Dihydroxyiodo)benzene; (Diacetoxyiodo)benzene; BAIB; Bis(acetato)phenyliodine; Bis(acetato-κO)phenyliodine; Diacetoxy(phenyl)iodine; Iodobenzene Diacetate; Iodophenyl Diacetate; Iodosobenzene Diacetate; Iodosylbenzene Diacetate; NSC 226375; NSC 2380

Canonical SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C
(Diacetoxyiodo)benzene is an active research area, and several new methods for its synthesis and usage have been proposed. A new method for the synthesis of (diacetoxyiodo)benzene using iodine monochloride has been proposed to address some of the limitations of the current methods.
(Diacetoxyiodo)benzene (PhI(OAc)2) is a halogenating agent with various synthetic and analytical applications. It is also known as the iodine(III) acetate, phenyliodine(III) diacetate, and iodobenzene diacetate. The compound has a white to beige color, and its chemical structure consists of a benzene ring with an iodo group and two acetoxy groups.
(Diacetoxyiodo)benzene is a well-known reagent in organic chemistry that is used to introduce an iodo-group during synthetic procedures, which can then be transformed to various other functional groups. The compound was first introduced in the late 19th century by Victor Meyer. Since then, it has become a popular alternative to other iodinating compounds, such as iodine monochloride, because of its lower toxicity and higher selectivity.
(Diacetoxyiodo)benzene is a white to beige crystalline powder, and its molecular formula is C10H11IO4. The compound has a melting point of approximately 153-156 °C, a boiling point of around 140-150 °C, and a density of 1.87 g/cm³. It is soluble in most organic solvents, such as chloroform, dichloromethane, and ether. However, it is insoluble in water.
The compound is also highly reactive and can easily oxidize various compounds, such as alcohols, alkenes, and aromatics. This high reactivity is due to the presence of the iodo-group, which has strong electronegative properties.
There are several methods for synthesizing (diacetoxyiodo)benzene, but the most widely used method is the reaction between benzene and iodine with acetic anhydride. In this method, iodine and benzene are first mixed in a suitable solvent, such as acetic acid, and then acetic anhydride is added to the mixture. The reaction proceeds with an exothermic reaction, which produces (diacetoxyiodo)benzene.
Several spectroscopic methods have been used to characterize (diacetoxyiodo)benzene, including nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), and ultraviolet-visible (UV-Vis) spectroscopy. These methods provide important information about the structure and properties of the compound.
(Diacetoxyiodo)benzene is a popular reagent in analytical chemistry. It is commonly used as an oxidizing agent for the determination of various analytes, such as aldehydes, alcohols, and sulfides. The reaction of (diacetoxyiodo)benzene with these analytes produces highly colored products, which can be easily detected by spectroscopic or chromatographic methods.
(Diacetoxyiodo)benzene has shown various biological properties in vitro and in vivo. The compound has been shown to have both antimicrobial and antiparasitic activities. It has also been found to induce apoptosis in cancer cells.
(Diacetoxyiodo)benzene is generally considered to be a safe compound to handle in laboratory settings. However, it is essential to follow the necessary safety precautions while handling the compound. The compound is highly oxidizing and can cause severe skin and eye irritation. It is also essential to store the compound appropriately and control its exposure to heat and light, which can lead to rapid decomposition.
(Diacetoxyiodo)benzene is a versatile reagent that is widely used in various scientific fields, such as organic synthesis, analytical chemistry, and material science. It is commonly used as an iodinating agent during synthetic procedures to produce various functional groups, such as halides, carbonyls, and nitriles.
(Diacetoxyiodo)benzene has several potential applications in various fields, including the pharmaceutical industry, materials science, and chemical industry. In the pharmaceutical industry, it can be used to synthesize new drug molecules with specific biological activities.
Although (diacetoxyiodo)benzene is a versatile reagent, it has some limitations, such as low selectivity towards certain functional groups. Future research on the compound should focus on improving the selectivity of the compound towards specific functional groups, which can then be utilized in the synthesis of various organic molecules. Several future directions for research on (diacetoxyiodo)benzene include:
1. The development of new methods for the synthesis of (diacetoxyiodo)benzene that are more sustainable and environmentally friendly.
2. The optimization of the current methods for the synthesis of (diacetoxyiodo)benzene to improve yields and reduce waste.
3. The synthesis of new derivatives of (diacetoxyiodo)benzene with improved properties and selectivity.
4. The identification of new applications of (diacetoxyiodo)benzene in various fields, such as catalysis and materials science.
5. The investigation of the biological activities of (diacetoxyiodo)benzene and its derivatives in various diseases, such as cancer and infectious diseases.
(Diacetoxyiodo)benzene is a versatile reagent with several potential applications in various scientific fields. The compound has several physical and chemical properties that make it an attractive alternative to other iodinating agents. Although some limitations exist, several future directions for research on (diacetoxyiodo)benzene have been identified, which can lead to various new applications and discoveries in science and industry.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 16 of 49 companies with hazard statement code(s):;
H302 (43.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3240-34-4

Wikipedia

Iodobenzene diacetate

General Manufacturing Information

Iodine, bis(acetato-.kappa.O)phenyl-: ACTIVE

Dates

Modify: 2023-08-15
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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